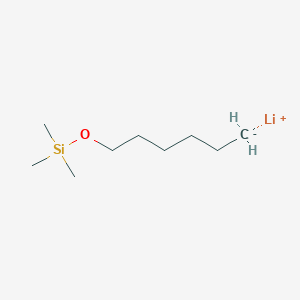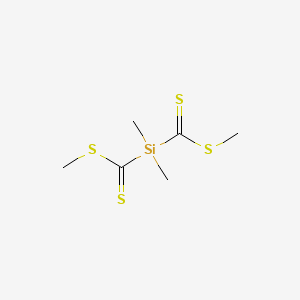
Dimethyl dimethylsilanedicarbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl dimethylsilanedicarbodithioate is an organosilicon compound characterized by the presence of silicon, carbon, sulfur, and hydrogen atoms This compound is notable for its unique chemical structure, which includes silane and dithiocarboxylate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl dimethylsilanedicarbodithioate typically involves the reaction of dimethylchlorosilane with sodium dimethyldithiocarbamate. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Sodium Dimethyldithiocarbamate: Sodium dimethyldithiocarbamate is prepared by reacting dimethylamine with carbon disulfide in the presence of sodium hydroxide.
Reaction with Dimethylchlorosilane: The prepared sodium dimethyldithiocarbamate is then reacted with dimethylchlorosilane to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions: Dimethyl dimethylsilanedicarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate groups to thiols.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various organosilicon derivatives.
科学研究应用
Dimethyl dimethylsilanedicarbodithioate has found applications in several scientific research areas:
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to modify surface properties.
作用机制
The mechanism of action of dimethyl dimethylsilanedicarbodithioate involves its interaction with various molecular targets. The dithiocarbamate groups can chelate metal ions, making the compound useful in applications requiring metal ion sequestration. Additionally, the silane group can form strong bonds with silicon-containing surfaces, enhancing its utility in material science.
相似化合物的比较
Dimethyldithiocarbamate: Shares the dithiocarbamate group but lacks the silane group.
Dimethylchlorosilane: Contains the silane group but lacks the dithiocarbamate group.
Dimethylsilanediol: Contains silicon and hydroxyl groups but lacks the dithiocarbamate group.
Uniqueness: Dimethyl dimethylsilanedicarbodithioate is unique due to the combination of silane and dithiocarbamate groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
属性
CAS 编号 |
139458-49-4 |
|---|---|
分子式 |
C6H12S4Si |
分子量 |
240.5 g/mol |
IUPAC 名称 |
methyl [dimethyl(methylsulfanylcarbothioyl)silyl]methanedithioate |
InChI |
InChI=1S/C6H12S4Si/c1-9-5(7)11(3,4)6(8)10-2/h1-4H3 |
InChI 键 |
CACGNGWWABCCAC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C(=S)SC)C(=S)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


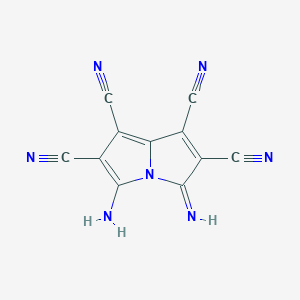
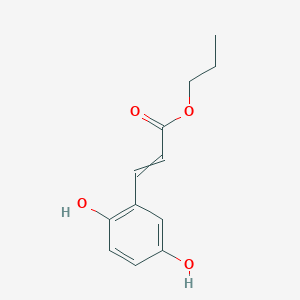
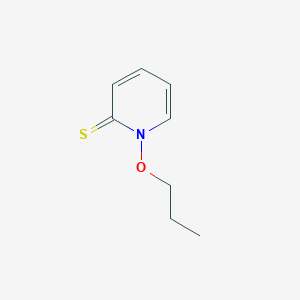
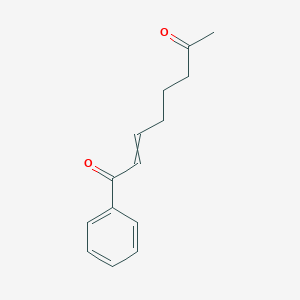
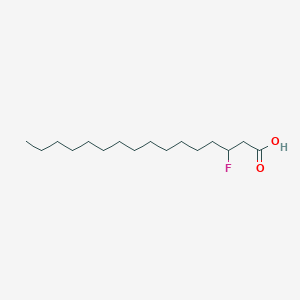
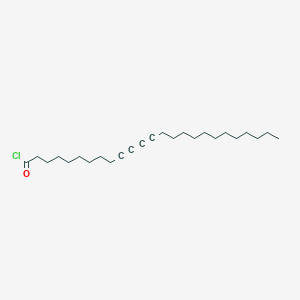
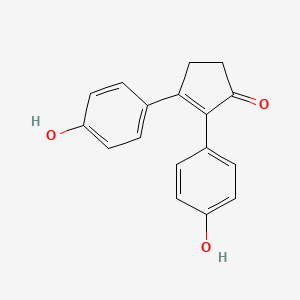

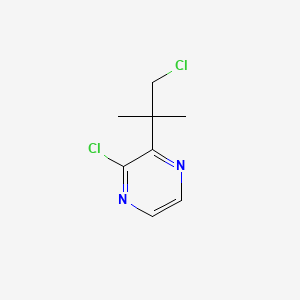

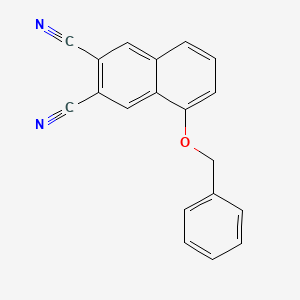
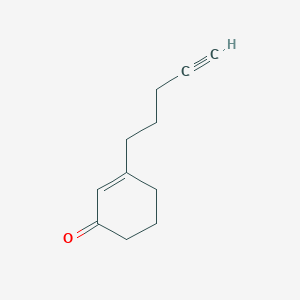
![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
